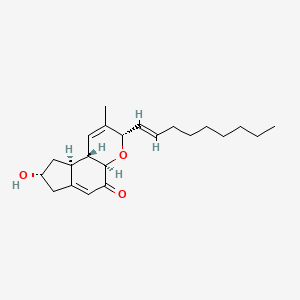

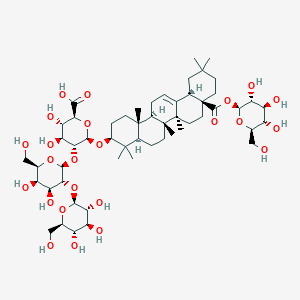

Sandrosaponin IX

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sandrosaponin IX is a natural product found in Ferula elaeochytris and Bupleurum rigidum with data available.

Scientific Research Applications

1. Isolation and Structural Characterization

Sandrosaponin IX has been isolated and characterized in various studies, contributing significantly to the field of natural product chemistry. For instance, sandrosaponin IX was isolated from Bupleurum rigidum roots and its structure was determined using techniques like NMR and FABMS (Sánchez-Contreras, Díaz-Lanza, & Bernabé, 2000). Additionally, its isolation from the whole plants of Sanicula elata var. chinensis was also reported, highlighting its presence in different plant species (Matsushita, Miyase, Noguchi, & Vander Velde, 2004).

2. Bioactive Component Studies

Research has delved into the bioactivity of sandrosaponin IX. A study on Ferula hermonis Boiss reported the isolation of sandrosaponin IX and emphasized its chemotaxonomic significance (Ibraheim, Abdel-Mageed, & Jaspars, 2012). Moreover, sandrosaponin IX was identified in Ipomoea batatas tubers, where its antioxidant properties were characterized, demonstrating its potential in food science and nutrition (Dini, Tenore, & Dini, 2009).

3. Pharmacological Potential

Some studies have explored the pharmacological potential of sandrosaponin IX. For example, its presence in Bupleurum rigidum L. Subsp. Rigidum was linked to potent anti-inflammatory effects, indicating its potential in developing anti-inflammatory agents (Sánchez Contreras et al., 2002). Furthermore, its isolation in the roots of Ferula elaeochytris and subsequent study on leukemia cell lines illustrated its cytotoxic activities, suggesting a role in cancer research (Alkhatib et al., 2008).

properties

Product Name |

Sandrosaponin IX |

|---|---|

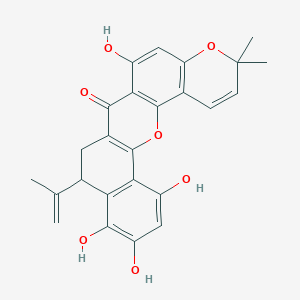

Molecular Formula |

C54H86O24 |

Molecular Weight |

1119.2 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C54H86O24/c1-49(2)14-16-54(48(70)78-45-39(67)34(62)31(59)25(20-56)72-45)17-15-52(6)22(23(54)18-49)8-9-28-51(5)12-11-29(50(3,4)27(51)10-13-53(28,52)7)74-47-42(37(65)36(64)40(75-47)43(68)69)77-46-41(35(63)32(60)26(21-57)73-46)76-44-38(66)33(61)30(58)24(19-55)71-44/h8,23-42,44-47,55-67H,9-21H2,1-7H3,(H,68,69)/t23-,24+,25+,26+,27-,28+,29-,30+,31+,32-,33-,34-,35-,36-,37-,38+,39+,40-,41+,42+,44-,45-,46-,47+,51-,52+,53+,54-/m0/s1 |

InChI Key |

DACDCHOMOSFBCD-UKAZORFASA-N |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O[C@H]8[C@@H]([C@H]([C@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C2C1)C)C(=O)OC9C(C(C(C(O9)CO)O)O)O)C |

synonyms |

sandrosaponin IX |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-[(1S,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B1250381.png)